![molecular formula C10H21Cl B1619250 2-Chloro-2-methylnonane CAS No. 4325-50-2](/img/structure/B1619250.png)
2-Chloro-2-methylnonane
Overview
Description
2-Chloro-2-methylnonane, also known as 2-chloromethylpentane, is a colorless, volatile, flammable liquid with a sweet odor. It is used as an intermediate in the production of organic compounds, such as dyes, pharmaceuticals, and insecticides. It is also used as a solvent in the production of rubber and plastics. 2-Chloro-2-methylnonane is a highly reactive compound, making it useful for a variety of chemical reactions.
Scientific Research Applications
Volumetric Properties and Molecular Interactions
A study by Guerrero et al. (2012) explored the volumetric properties of short-chain chloroalkanes, including 2-chloro-2-methylpropane, by measuring densities using a high-pressure high-temperature vibrating tube densimeter system. This research helps in understanding the influence of molecular structure on the volumetric properties of chloroalkanes and provides insights into molecular interactions and structure, relevant to compounds like 2-chloro-2-methylnonane (Guerrero et al., 2012).
Chemical Synthesis and Applications
Kato and Yuasa (2001) described a practical synthesis of 3-methylnonane-2,4-dione, a compound related to 2-chloro-2-methylnonane, noting its intense strawlike and fruity flavor. This synthesis is achieved through aldol condensation and subsequent oxidation, showcasing the relevance of such compounds in flavor and fragrance industries (Kato & Yuasa, 2001).
Physical Chemistry and Spectroscopy
Nair et al. (2020) investigated 2-Chloro-4-fluorotoluene, a structurally similar compound to 2-Chloro-2-methylnonane, using microwave spectroscopy and quantum chemistry. Their research provides insights into internal rotation, hyperfine effects, and molecular structure, which are crucial in understanding the physical chemistry of chloroalkanes (Nair et al., 2020).
Surface Tension and Viscosity
Klein et al. (2018) studied the liquid viscosity and surface tension of branched alkanes, which can be related to the understanding of 2-Chloro-2-methylnonane. This research is important for industrial applications where the physical properties of substances like chloroalkanes are critical (Klein et al., 2018).
properties
IUPAC Name |
2-chloro-2-methylnonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJXQCKHBZEIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195804 | |
Record name | 2-Chloro-2-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4325-50-2 | |
Record name | 2-Chloro-2-methylnonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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